2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one
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Overview
Description
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-1’-one is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-1’-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isoquinoline derivatives with cyclopropane-containing reagents in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 80-150°C)
Catalysts: Transition metal catalysts such as palladium or nickel
Solvents: Organic solvents like toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-1’-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where functional groups like halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, hydroxylated derivatives
Scientific Research Applications
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-1’-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-1’-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-ol
- 2- {2’,3’-dihydro-1’H-spiro [cyclopropane-1,4’-isoquinoline]-2’-yl}ethan-1-ol
Uniqueness
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-1’-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
spiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-10-8-3-1-2-4-9(8)11(5-6-11)7-12-10/h1-4H,5-7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYULTDGKVFWAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC(=O)C3=CC=CC=C23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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